Cas no 2172600-88-1 (1-ethyl-4-nitrocyclohexane)

1-ethyl-4-nitrocyclohexane 化学的及び物理的性質
名前と識別子
-
- 1-ethyl-4-nitrocyclohexane
- 2172600-88-1
- EN300-1615941
-
- インチ: 1S/C8H15NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h7-8H,2-6H2,1H3
- InChIKey: CPURLDZVIOVOEA-UHFFFAOYSA-N
- SMILES: [O-][N+](C1CCC(CC)CC1)=O
計算された属性
- 精确分子量: 157.110278721g/mol
- 同位素质量: 157.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 134
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 45.8Ų
1-ethyl-4-nitrocyclohexane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1615941-0.25g |
1-ethyl-4-nitrocyclohexane |
2172600-88-1 | 0.25g |
$670.0 | 2023-06-04 | ||
Enamine | EN300-1615941-2.5g |
1-ethyl-4-nitrocyclohexane |
2172600-88-1 | 2.5g |
$1428.0 | 2023-06-04 | ||
Enamine | EN300-1615941-500mg |
1-ethyl-4-nitrocyclohexane |
2172600-88-1 | 500mg |
$699.0 | 2023-09-23 | ||
Enamine | EN300-1615941-0.1g |
1-ethyl-4-nitrocyclohexane |
2172600-88-1 | 0.1g |
$640.0 | 2023-06-04 | ||
Enamine | EN300-1615941-10000mg |
1-ethyl-4-nitrocyclohexane |
2172600-88-1 | 10000mg |
$3131.0 | 2023-09-23 | ||
Enamine | EN300-1615941-5000mg |
1-ethyl-4-nitrocyclohexane |
2172600-88-1 | 5000mg |
$2110.0 | 2023-09-23 | ||
Enamine | EN300-1615941-2500mg |
1-ethyl-4-nitrocyclohexane |
2172600-88-1 | 2500mg |
$1428.0 | 2023-09-23 | ||
Enamine | EN300-1615941-0.05g |
1-ethyl-4-nitrocyclohexane |
2172600-88-1 | 0.05g |
$612.0 | 2023-06-04 | ||
Enamine | EN300-1615941-5.0g |
1-ethyl-4-nitrocyclohexane |
2172600-88-1 | 5g |
$2110.0 | 2023-06-04 | ||
Enamine | EN300-1615941-250mg |
1-ethyl-4-nitrocyclohexane |
2172600-88-1 | 250mg |
$670.0 | 2023-09-23 |
1-ethyl-4-nitrocyclohexane 関連文献
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
1-ethyl-4-nitrocyclohexaneに関する追加情報
Recent Advances in the Study of 1-Ethyl-4-nitrocyclohexane (CAS: 2172600-88-1) in Chemical and Biomedical Research
The compound 1-ethyl-4-nitrocyclohexane (CAS: 2172600-88-1) has recently garnered significant attention in the field of chemical and biomedical research due to its unique structural properties and potential applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, characterization, and potential biomedical applications. The chemical structure of 1-ethyl-4-nitrocyclohexane, featuring a nitro group and an ethyl substituent on a cyclohexane ring, makes it a promising candidate for various chemical transformations and drug development efforts.
Recent studies have explored the synthesis of 1-ethyl-4-nitrocyclohexane using novel catalytic methods. A 2023 study published in the Journal of Organic Chemistry demonstrated an efficient, one-pot synthesis route utilizing palladium-catalyzed hydrogenation of nitroarenes. This method offers higher yields (up to 85%) and improved selectivity compared to traditional approaches. The study also highlighted the compound's stability under various pH conditions, which is crucial for its potential use in pharmaceutical formulations.
In the biomedical domain, researchers have investigated the pharmacological properties of 1-ethyl-4-nitrocyclohexane. Preliminary in vitro studies suggest that derivatives of this compound exhibit moderate inhibitory activity against certain cancer cell lines, particularly in breast and lung cancer models. A recent Bioorganic & Medicinal Chemistry Letters publication reported that structural modifications of the nitro group could enhance its bioactivity, opening new avenues for anticancer drug development. However, further in vivo studies are required to validate these findings and assess potential toxicity.
The compound's potential as a building block for more complex molecules has also been explored. Its reactivity in nucleophilic substitution reactions makes it valuable for constructing diverse chemical libraries. A 2024 study in ACS Combinatorial Science utilized 1-ethyl-4-nitrocyclohexane as a key intermediate in the synthesis of novel heterocyclic compounds with potential antimicrobial properties. This highlights the compound's versatility in medicinal chemistry applications.
Despite these promising developments, challenges remain in the large-scale production and purification of 1-ethyl-4-nitrocyclohexane. Current research is focusing on developing more sustainable and cost-effective synthesis methods, with particular emphasis on green chemistry principles. Additionally, the need for comprehensive toxicological studies and structure-activity relationship (SAR) analyses is evident to fully realize the compound's potential in drug discovery pipelines.
In conclusion, 1-ethyl-4-nitrocyclohexane (CAS: 2172600-88-1) represents an interesting subject of study with multiple potential applications in chemical and biomedical research. While current findings are promising, further investigation is needed to fully understand its pharmacological profile and optimize its synthetic routes. The compound's unique structural features continue to inspire innovative research across multiple disciplines within the chemical and life sciences.
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